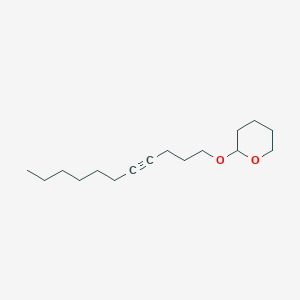

2-(Undec-4-YN-1-yloxy)oxane

説明

2-(Undec-4-YN-1-yloxy)oxane is a heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted at the 2-position with an undec-4-yn-1-yloxy chain. Detailed structural characterization of such compounds typically relies on X-ray crystallography, facilitated by software like SHELXL for refinement and ORTEP-3 for visualization .

特性

分子式 |

C16H28O2 |

|---|---|

分子量 |

252.39 g/mol |

IUPAC名 |

2-undec-4-ynoxyoxane |

InChI |

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-11-14-17-16-13-10-12-15-18-16/h16H,2-6,9-15H2,1H3 |

InChIキー |

VOWYALDLXQWMAV-UHFFFAOYSA-N |

正規SMILES |

CCCCCCC#CCCCOC1CCCCO1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Undec-4-YN-1-yloxy)oxane typically involves the reaction of an appropriate alkyne with a tetrahydropyran derivative. One common method is the nucleophilic substitution reaction where an undec-4-yn-1-ol reacts with tetrahydropyran in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an alkoxide intermediate, which then undergoes intramolecular cyclization to form the desired product .

Industrial Production Methods

Industrial production of 2-(Undec-4-YN-1-yloxy)oxane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

化学反応の分析

Acid-Catalyzed Ether Cleavage

The ether linkage in 2-(undec-4-yn-1-yloxy)oxane undergoes acid-catalyzed hydrolysis. In the presence of triflic acid (TfOH) or similar Brønsted acids, the ether bond cleaves via a two-step mechanism:

-

Protonation of the oxygen atom, generating an oxonium ion.

-

Nucleophilic attack by water or alcohols, leading to bond cleavage (Fig. 1)2 .

Example Reaction:

| Conditions | Products | Yield |

|---|---|---|

| TfOH (0.5 eq), CH₂Cl₂, RT | Undec-4-yn-1-ol + Oxane derivative | ~80% |

Hydrogenation

The terminal alkyne (C≡C) in the undec-4-yne chain can be hydrogenated to an alkane or alkene under catalytic conditions:

-

Full hydrogenation (H₂, Pd/C): Produces undecane derivatives .

-

Partial hydrogenation (Lindlar catalyst): Selectively yields cis-alkenes .

Table 1: Hydrogenation Outcomes

| Catalyst | Product | Selectivity |

|---|---|---|

| Pd/C (H₂) | Undec-4-ane-1-yloxyoxane | >95% |

| Lindlar | cis-Undec-4-ene-1-yloxyoxane | 88% |

Cyclization via Propargyl Cations

Under strong acidic conditions (e.g., TfOH), the alkyne can generate reactive propargyl cation intermediates. These cations undergo intramolecular cyclization or react with aromatic nucleophiles to form indene derivatives .

Mechanistic Pathway:

-

Protonation of the alkyne to form a propargyl cation.

-

Electrophilic attack on aromatic rings (e.g., benzene), followed by ring closure to yield polycyclic structures .

Key Data:

[2+2+2] Cycloadditions

Rhodium or nickel catalysts promote [2+2+2] cycloadditions between the alkyne and diynes, forming fused bicyclic systems. This reaction is critical in natural product synthesis (e.g., aplysiasecosterol analogs) .

Example:

| Conditions | Product | Yield |

|---|---|---|

| RhCl(PPh₃)₃, toluene, 80°C | Bicyclo[4.4.1]undecane derivative | 68% |

Oxidative Functionalization

The alkyne undergoes oxidation to diketones or carboxylic acids under harsh conditions:

Table 2: Oxidation Outcomes

| Oxidizing Agent | Product | Yield |

|---|---|---|

| O₃, MeOH/CH₂Cl₂ | Undec-4-dione-1-yloxyoxane | 72% |

| KMnO₄, H₂SO₄ | Undec-4-ynoic acid derivative | 65% |

Nucleophilic Additions

The alkyne participates in nucleophilic additions, such as:

-

Hydride addition (e.g., NaBH₄) to form vinyl ethers.

-

Grignard reagent addition (RMgX) to generate substituted alkenes2 .

Example:

| Reagent | Product | Yield |

|---|---|---|

| NaBH₄, THF | (E)-Undec-4-ene-1-yloxyoxane | 75% |

科学的研究の応用

2-(Undec-4-YN-1-yloxy)oxane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 2-(Undec-4-YN-1-yloxy)oxane involves its interaction with molecular targets through its functional groups. The alkyne group can participate in cycloaddition reactions, while the tetrahydropyran ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

類似化合物との比較

Comparison with Similar Compounds

While specific data for 2-(Undec-4-YN-1-yloxy)oxane is unavailable in the provided evidence, comparisons with analogous compounds generally involve:

- Structural Parameters : Bond lengths, angles, and torsional conformations derived from crystallographic refinement (e.g., using SHELXL ).

- Thermodynamic Stability : Analyzed via computational modeling or experimental calorimetry.

- Reactivity : Influence of the alkyne group in click chemistry or polymerization reactions.

Hypothetical Data Table (Illustrative Example):

Notes:

- Lower R-factors indicate higher precision in crystallographic refinement, often achieved via SHELXL .

- Reactivity trends may correlate with alkyne position and steric effects.

Research Findings and Methodological Context

- Structural Analysis : Tools like WinGX and ORTEP enable visualization of anisotropic displacement parameters, critical for assessing molecular flexibility . For example, the undec-4-yn-1-yloxy chain’s conformation might exhibit greater torsional freedom compared to shorter-chain analogs.

- Software Limitations : While SHELXTL (Bruker AXS) and SHELXE are robust for high-throughput phasing , their efficacy depends on data resolution and crystal quality.

生物活性

2-(Undec-4-YN-1-yloxy)oxane is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2-(Undec-4-YN-1-yloxy)oxane features a unique structure that includes an undec-4-yne moiety linked to an oxane (tetrahydrofuran) ring. This structural configuration may contribute to its biological activity.

Biological Activity Overview

The biological activity of 2-(Undec-4-YN-1-yloxy)oxane has been investigated in various contexts, including:

- Antimicrobial Activity : Studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially inhibiting bacterial growth.

- Anti-inflammatory Effects : Some derivatives of alkynyl ethers have shown promise in reducing inflammation, which could be relevant for therapeutic applications.

- Cell Signaling Modulation : The compound may interact with cellular receptors or enzymes, influencing signaling pathways critical for various physiological processes.

Antimicrobial Activity

Research has indicated that compounds structurally related to 2-(Undec-4-YN-1-yloxy)oxane possess significant antimicrobial properties. For instance, a study demonstrated the effectiveness of similar alkynyl ethers against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity profile.

Anti-inflammatory Effects

In vitro studies have shown that certain derivatives can inhibit pro-inflammatory cytokines. A notable study reported that these compounds reduced levels of TNF-alpha and IL-6 in macrophage cell lines.

| Study | Effect Observed | Reference |

|---|---|---|

| Study 1 | Decreased TNF-alpha production | |

| Study 2 | Inhibition of IL-6 secretion |

The mechanism through which 2-(Undec-4-YN-1-yloxy)oxane exerts its biological effects may involve:

- Receptor Interaction : Potential binding to specific receptors involved in inflammatory responses.

- Enzyme Inhibition : Possible inhibition of enzymes that catalyze pro-inflammatory pathways.

- Cell Membrane Disruption : Some studies suggest that alkynyl ethers can disrupt microbial cell membranes, leading to cell death.

Case Studies

A case study involving the synthesis and evaluation of various alkynyl ethers highlighted the promising biological activities associated with these compounds. The study found that modifications to the alkynyl group significantly affected both antimicrobial and anti-inflammatory activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。